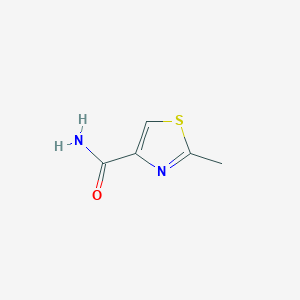

2-Methylthiazole-4-carboxamide

Description

Overview of Thiazole-Containing Compounds in Medicinal Chemistry

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in the development of numerous pharmaceutical agents due to its ability to engage in various biological interactions. The thiazole (B1198619) ring is a key component in a range of clinically approved drugs with diverse pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. colab.wsacs.orgnih.govencyclopedia.pubnih.gov Its presence is noted in well-known medications such as the anticancer drug Dasatinib and the antibiotic Cefditoren. colab.wsencyclopedia.pub The versatility of the thiazole nucleus allows for modifications at various positions, enabling the synthesis of a wide spectrum of therapeutic agents. nih.gov

Significance of 2-Methylthiazole-4-carboxamide (B1310942) within Thiazole Research

Within the broad family of thiazoles, this compound stands out as a significant scaffold. Its structure, featuring a methyl group at the 2-position and a carboxamide group at the 4-position, serves as a crucial starting point for the synthesis of more complex and potent derivatives. The carboxamide group, in particular, is a common feature in many bioactive molecules, contributing to their ability to form hydrogen bonds with biological targets. acs.org Research has shown that derivatives of this compound exhibit a range of biological activities, including antimicrobial and anticancer effects. jst.go.jp

Research Trajectories and Academic Focus on this compound

The academic and industrial research focus on this compound and its derivatives is primarily driven by their potential as therapeutic agents. A significant area of investigation is in oncology, where these compounds are being explored as inhibitors of various enzymes and proteins crucial for cancer cell survival and proliferation. colab.wsnih.gov For instance, certain derivatives have been designed and synthesized as potential inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. acs.org Another major research avenue is their application as antimicrobial agents, with studies demonstrating their effectiveness against a range of bacteria. asianpubs.org The design and synthesis of novel analogs of this compound continue to be an active area of research, with a focus on enhancing their potency and selectivity for specific biological targets. jst.go.jpacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 100959-91-9 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBXSNFENTXBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953743 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31825-95-3 | |

| Record name | 2-Methyl-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31825-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Classical Synthetic Approaches for 2-Methylthiazole-4-carboxamide (B1310942) Scaffold

The traditional synthesis of the this compound framework relies on robust and well-established chemical reactions. These methods, while foundational, often involve multi-step procedures and stringent reaction conditions.

Hantzsch Reaction Derivatives

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for the creation of thiazole rings. researchgate.net It is the most widely recognized method for this purpose. nih.gov The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netnih.gov

A common pathway to the precursor of this compound begins with the Hantzsch synthesis. This involves the cyclocondensation of ethyl 2-chloro-3-oxobutanoate or ethyl 2-bromo-3-oxobutanoate with thioacetamide (B46855). This initial step yields ethyl 2-methylthiazole-4-carboxylate. Subsequent hydrolysis of the ester group to a carboxylic acid, followed by amidation, produces the final carboxamide. Some protocols report the synthesis of 2,4-disubstituted thiazoles by reacting α-haloketones with thiourea (B124793). ijper.org One-pot variations of the Hantzsch reaction have been developed to improve efficiency, combining the steps of bromination and cyclization to simplify the process and increase yields. google.com

Table 1: Examples of Hantzsch Reaction for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Thioacetamide | Ethyl 2-methylthiazole-4-carboxylate | Precursor to the target compound via hydrolysis and amidation. | |

| α-Haloketones | Thiosemicarbazide | Substituted 4-phenyl-1,3-thiazole derivatives | A multicomponent variation of the classical Hantzsch synthesis. | researchgate.net |

Multi-component Reaction Strategies

Ugi Reaction: The Ugi reaction is a prominent MCR that can be adapted for thiazole synthesis. A variation known as the thio-Ugi reaction utilizes a thioacid as one of the components. rsc.orgthieme-connect.com This method can produce endothiopeptides, which are valuable precursors that can be subsequently converted into thiazoles. rsc.orgorganic-chemistry.org For instance, endothiopeptides formed via the Ugi reaction can be cyclized to form the thiazole ring, sometimes under microwave irradiation to improve efficiency. organic-chemistry.org This strategy provides a combinatorial pathway to complex peptide-like structures containing the thiazole motif. organic-chemistry.org

Passerini Reaction: The Passerini reaction, the first isocyanide-based MCR discovered in 1921, is another powerful tool in this context. rsc.org It typically involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxyamide. rsc.org By using a thiocarboxylic acid, the Passerini three-component condensation can be directed towards the synthesis of disubstituted thiazoles. researchgate.net The resulting adducts can then undergo further transformations or cyclizations to yield the desired heterocyclic products. rsc.orgresearchgate.net

Cyclization Reactions

The formation of the thiazole ring is, by definition, a cyclization reaction. Beyond the specific named reactions like Hantzsch, various other cyclization strategies are employed. One-pot procedures that combine bromination and cyclization are common, such as the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) followed by the addition of thiourea. google.comtandfonline.com

Another approach involves the intramolecular cyclization of specifically designed precursors. For example, N-(2-bromoprop-2-enyl)thioamides can undergo intramolecular nucleophilic substitution to form the thiazole ring. tandfonline.com Additionally, domino reactions, such as an alkylation-cyclization sequence starting from propargyl bromides and thiourea derivatives, offer an efficient route to 2-aminothiazoles. nih.gov The final step in some syntheses involves the oxidation of a thiazoline (B8809763) precursor to the aromatic thiazole. This dehydrogenation can be accomplished using reagents like manganese dioxide (MnO₂). mdpi.com

Novel and Green Synthetic Protocols

In response to the growing demand for environmentally benign chemical processes, novel synthetic methods have been developed. These protocols often feature milder reaction conditions, the use of non-toxic and recyclable solvents, and energy-efficient activation methods.

Polyethylene Glycol-400 (PEG-400) Mediated Synthesis

Polyethylene glycol-400 (PEG-400) has emerged as a highly effective and green reaction medium for the synthesis of thiazole derivatives. tandfonline.comderpharmachemica.com Its properties, such as being inexpensive, thermally stable, non-toxic, and recyclable, make it an attractive alternative to volatile organic solvents. tandfonline.comderpharmachemica.com

Several studies have demonstrated the successful synthesis of thiazoles in PEG-400, often with significant rate enhancements and improved yields. tandfonline.com The medium can facilitate one-pot, multi-component reactions under catalyst-free conditions. derpharmachemica.comias.ac.in For example, a three-component reaction of phenylacetylene, N-bromosuccinimide, and thiourea in PEG-400 has been reported to produce thiazole derivatives in high yields. derpharmachemica.com This green protocol is noted for its operational simplicity, mild reaction conditions, and the ease of recovery and reuse of the solvent, making it a valuable addition to existing synthetic methods. tandfonline.com

Table 2: Examples of PEG-400 Mediated Thiazole Synthesis

| Reactants | Product Type | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| α-Diazoketones, Thiourea | 2-Aminothiazoles | 100°C, Catalyst-free | Inexpensive, rapid, excellent yields, green solvent. | ias.ac.in, bepls.com |

| α-Haloketone, Thiourea, Substituted Acetophenones | Thiazole derivatives | 40°C | Reduced reaction time, high yields, recyclable medium. | tandfonline.com, sruc.ac.uk |

| Phenylacetylene, NBS, Thiourea | Substituted Thiazoles | 85°C, Catalyst-free | Mild conditions, high yields, operational simplicity. | derpharmachemica.com |

Ultrasonic and Microwave Irradiation Methods in Thiazole Synthesis

The use of non-conventional energy sources like ultrasound and microwave irradiation represents a significant advancement in green chemistry, offering accelerated reaction times and often higher yields compared to conventional heating. sruc.ac.ukmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to various steps in thiazole synthesis. mdpi.com It has been shown to dramatically improve the efficiency of the cyclization of endothiopeptides (formed from Ugi reactions) into thiazoles. organic-chemistry.org One-pot syntheses under microwave conditions can reduce reaction times from hours to minutes. sruc.ac.uknih.gov For example, the synthesis of 2-arylamino-4-(3′-indolyl)thiazoles from α-tosyloxy-ketones and N-aryl thioureas was achieved with high yields in a short time using a combination of microwave heating and PEG-400 as a solvent. sruc.ac.uk

Ultrasonic Irradiation: Similar to microwaves, ultrasound provides an alternative energy source for promoting chemical reactions. The development of arylidene-hydrazinyl-thiazoles has been achieved using a one-pot green synthesis under sustainable ultrasound conditions. sruc.ac.uk This method offers the advantage of short reaction times and desirable product yields while avoiding hazardous solvents. sruc.ac.uk These techniques are considered effective and environmentally friendly approaches for the synthesis of thiazole derivatives. bepls.com

Metal-free and Catalyst-free Methodologies

Recent advancements in synthetic chemistry have led to the development of metal-free and catalyst-free methods for the synthesis of thiazole derivatives, offering more environmentally friendly and cost-effective alternatives.

One notable approach involves a four-component reaction of simple chemicals under metal-free conditions to form the thiazole ring. medmedchem.com Another efficient, catalyst-free method for synthesizing 2-aminothiazoles utilizes water as a solvent at ambient temperature. scispace.comijcce.ac.ir These methods often result in good yields and simplify the purification process. scispace.comijcce.ac.ir For instance, a one-pot, three-component synthesis of coumarin-based thiazoles has been achieved through microwave irradiation, which is known for being a safer and more environmentally friendly approach that can produce high yields in a shorter time without the need for solvents. medmedchem.com

A straightforward and efficient one-pot, three-step process has been developed for the synthesis of 5-acetyl-2-imino-4-methylthiazoles from the cyclocondensation of 3-thiocyanatoacetylacetone with various hydrazine (B178648) or hydrazide derivatives in ethanol. ijcce.ac.ir This method avoids the need for extraction and chromatography techniques. ijcce.ac.ir Similarly, a visible-light-induced, one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketone derivatives and various thioureas has been developed, offering mild reaction conditions and high product yields. thieme-connect.com

Derivatization Strategies for Structural Modification

The this compound scaffold is a versatile platform for structural modifications to develop new chemical entities with enhanced biological activities. These modifications often target the amide linkage, the thiazole ring, or involve the creation of hybrid molecules.

Modifications of the amide linkage are a common strategy to explore the structure-activity relationships of this compound derivatives. The amide functional group is prevalent in many biologically active molecules and has a unique capacity for forming hydrogen-bonding interactions. nih.gov

For example, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized as analogs of pretubulysin, a potent anti-mitotic agent. jst.go.jp In these analogs, the amide linkage was modified to connect the thiazole core to various substituents, leading to compounds with moderate anti-proliferative activities against cancer cell lines. jst.go.jp One compound, 6m , which features a specific amide linkage, demonstrated notable antitumor activity. jst.go.jp

Another study involved the synthesis of 2-acylamino-thiazole-4-carboxamide derivatives with microbiocidal properties. google.com The amide linkage in these compounds is crucial for their biological activity, which is aimed at protecting plants from fungal diseases. google.com The hydrolysis of the amide bond under acidic or basic conditions is also a consideration in the design of these derivatives. evitachem.com

The nature and position of substituents on the thiazole ring significantly influence the chemical reactivity and biological activity of this compound derivatives. The thiazole ring's aromaticity is confirmed by ¹H NMR spectroscopy, with proton chemical shifts appearing between 7.27 and 8.77 ppm. kuey.net

The introduction of an electron-donating group, such as a methyl group, at any position on the thiazole ring can increase its basicity and nucleophilicity. kuey.net Conversely, the presence of electron-withdrawing groups can alter the ring's reactivity in other ways. ias.ac.in For example, the reactivity of the 2-methyl group in 2-methylthiazole (B1294427) derivatives is similar to that of a methyl group attached to a carbonyl or carboxyl group, making it susceptible to oxidation and reaction with aldehydes. ias.ac.in

The position of substituents is also critical. For instance, 2-halogenothiazoles are readily attacked by nucleophilic reagents, while 2-aminothiazoles exhibit different chemical behavior compared to typical aromatic amines. ias.ac.in In some cases, substitutions at the C2 position can lead to different electronic effects depending on whether the substituent is an electron acceptor or donor. ias.ac.in

Designing hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is a promising strategy for developing new therapeutic agents. This approach aims to combine the beneficial properties of different molecular fragments to create a single molecule with enhanced or novel activities. nih.gov

One example is the design of 2-amino-thiazole-4-carboxamides as hybrids of pretubulysin and cemadotin, both of which are known for their anti-mitotic properties. jst.go.jp These hybrid compounds were synthesized and evaluated for their antitumor activities. jst.go.jp Another strategy involves creating hybrid molecules by linking the thiazole scaffold to other heterocyclic rings, such as isoxazole (B147169) or pyridine, to generate compounds with potential anticancer and antimicrobial activities.

The synthesis of thiazole-oxadiazoline hybrids has been shown to produce compounds with potent antimicrobial activity. Similarly, the creation of bithiazole derivatives has led to molecules with DNA/BSA binding activity, suggesting potential applications as anticancer agents.

The introduction of specific functional groups, such as trifluoromethyl (CF₃) and bromo (Br), onto the this compound structure is a key strategy to modulate its physicochemical and biological properties.

The trifluoromethyl group is often incorporated to enhance metabolic stability and cell permeability. The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key intermediate for the fungicide thifluzamide, has been well-documented. google.comgoogle.com The process typically involves the reaction of ethyl trifluoroacetoacetate with liquid bromine, followed by reaction with thioacetamide and subsequent hydrolysis. google.com The presence of the trifluoromethyl group at position 4 and a carbonyl chloride at position 5 enhances the reactivity of the molecule, making it a valuable intermediate in organic synthesis. smolecule.com

The bromo group is another important functional group introduced into the thiazole ring to create derivatives with specific biological activities. For instance, 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide has been synthesized as an intermediate in a multi-step reaction sequence. researchgate.net The presence of a bromine atom in thiazole carboxamides has been associated with antifungal and antibacterial properties. ontosight.ai The electrophilic bromomethyl substituent has been shown to be crucial for activity against certain enzymes, with its effect being modified by other substituents on the thiazole ring. plos.org

Pharmacological and Biological Activities

Anticancer Activity

The anticancer potential of 2-methylthiazole-4-carboxamide (B1310942) and its derivatives has been a subject of significant research, with numerous studies investigating their cytotoxic effects against a variety of cancer cell lines. These in vitro studies are crucial in identifying the potential of these compounds as future therapeutic agents.

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The following sections detail the findings of these studies on specific types of cancer.

Derivatives of this compound have shown notable cytotoxic effects against various breast cancer cell lines. For instance, a novel set of 1,3-thiazole derivatives was synthesized and evaluated against MCF-7 and MDA-MB-231 cell lines. One compound, in particular, demonstrated potent antiproliferative activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively mdpi.comresearchgate.net. Another study reported on thiazole (B1198619) derivatives showing considerable and selective cytotoxic activity toward breast cancer cell lines with low impact on normal epithelial breast cells mdpi.com.

In a separate study, newly synthesized thiazole derivatives were tested against MCF-7 cells, with one compound exhibiting an IC50 value of 4.8 ug/ml ekb.eg. Furthermore, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were evaluated, with the 2-F derivative showing IC50 values of 4.5 µM against MCF-7 cells brieflands.com. Thiazole-based chalcones linked to sulfanilamide (B372717) have also been screened, showing broad-spectrum anticancer activity, particularly against MDA-MB-468 cells researchgate.net. Additionally, novel nicotinamide–thiadiazol hybrids were assessed for their cytotoxicity against MDA-MB-231 and MCF-7 cell lines, with one compound showing potent activity with IC50 values of 4.64 ± 0.3 μM and 7.09 ± 0.5 μM, respectively nih.gov.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and tested against the T47D breast cancer cell line, among others. It was found that a 2-methoxy substituent could maintain high activity against T47D cells nih.gov.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Breast Cancer Cell Lines

| Cell Line | Derivative | IC50 Value | Reference |

|---|---|---|---|

| MCF-7 | 1,3-thiazole derivative | 5.73 µM | mdpi.comresearchgate.net |

| Thiazole derivative (CP1) | 4.8 ug/ml | ekb.eg | |

| 2-F-2-phenylthiazole-4-carboxamide | 4.5 µM | brieflands.com | |

| Nicotinamide–thiadiazol hybrid (7a) | 7.09 ± 0.5 μM | nih.gov | |

| T47D | 2-methoxy-2-phenylthiazole-4-carboxamide | High Activity | nih.gov |

| MDA-MB-231 | 1,3-thiazole derivative | 12.15 µM | mdpi.comresearchgate.net |

| Nicotinamide–thiadiazol hybrid (7a) | 4.64 ± 0.3 μM | nih.gov | |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | 3.92 µg/ml | researchgate.net | |

| Thiazole/thiadiazole carboxamide (51am) | 3.94 μM | nih.gov |

The cytotoxic effects of this compound derivatives have also been investigated against the HepG2 liver cancer cell line. In one study, newly synthesized thiazole derivatives were evaluated, and one compound (CP1) showed an IC50 value of 11 ug/ml against HepG2 cells ekb.eg. Another study on new thiazole carboxamide derivatives reported that while most compounds had negligible activity, one derivative (2a) exhibited an IC50 value of 60.75 μM against HepG2 cells acs.org.

Furthermore, a series of thiazole derivatives were synthesized and tested for their cytotoxic activity against HepG2 and PC12 cell lines. Two compounds in this series displayed dual antitumor efficacy with IC50 values of 0.51 and 0.57 mM for HepG2 cells nih.gov. A separate study on newly synthesized thiazole derivatives also demonstrated their ability to suppress the growth of HepG2 cancer cell lines mdpi.com.

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Liver Cancer Cell Line (HepG2)

| Derivative | IC50 Value | Reference |

|---|---|---|

| Thiazole derivative (CP1) | 11 ug/ml | ekb.eg |

| Thiazole carboxamide derivative (2a) | 60.75 µM | acs.org |

| Thiazole derivative (Compound 23) | 0.51 mM | nih.gov |

| Thiazole derivative (Compound 24) | 0.57 mM | nih.gov |

The in vitro anticancer activity of this compound derivatives has been assessed against several colon cancer cell lines. A study on 2-phenylthiazole-4-carboxamide derivatives revealed that the HT-29 cell line was particularly sensitive to these compounds brieflands.combrieflands.com. Specifically, the 3-F derivative showed an IC50 of 1.75 µM against HT-29 cells brieflands.com. Another series of substituted 2-phenylthiazole-4-carboxamide derivatives was evaluated against HT-29 and Caco-2 cell lines, with a 3-fluoro analog showing good cytotoxic activity with IC50 values less than 10 μg/mL against all tested cell lines nih.gov.

In a study of thiazole/thiadiazole carboxamide derivatives, one compound exhibited remarkable antiproliferative activity against the HT-29 cell line with an IC50 value of 0.68 μM nih.gov. Additionally, newly synthesized thiazole derivatives were evaluated for their cytotoxic effects, with one compound (CP1) showing an IC50 value of 4.7 ug/ml against HCT116 cells ekb.eg. Another study on novel ethyl thiazole carboxylate-acetamide analogs investigated their cytotoxicity against Caco-2 cells dergipark.org.tr.

Table 3: In Vitro Cytotoxicity of this compound Derivatives against Colon Cancer Cell Lines

| Cell Line | Derivative | IC50 Value | Reference |

|---|---|---|---|

| HT-29 | 3-F-2-phenylthiazole-4-carboxamide | 1.75 µM | brieflands.com |

| 3-fluoro-2-phenylthiazole-4-carboxamide | < 10 µg/mL | nih.gov | |

| Thiazole/thiadiazole carboxamide (51am) | 0.68 µM | nih.gov | |

| HCT 116 | Thiazole derivative (CP1) | 4.7 ug/ml | ekb.eg |

| Caco-2 | 3-fluoro-2-phenylthiazole-4-carboxamide | < 10 µg/mL | nih.gov |

| Ethyl thiazole carboxylate-acetamide analog | Investigated | dergipark.org.tr |

The antitumor activity of 2-beta-D-ribofuranosylthiazole-4-carboxamide (TR), a C-nucleoside derivative, was investigated in four human lymphoid tumor cell lines, including CCRF-CEM (T-cell leukemia) researchgate.net. Studies on novel ceramide analogues also explored their ability to induce DNA fragmentation in CCRF-CEM human leukemia cells researchgate.net.

Thiazole derivatives have been explored for their potential against melanoma. One study synthesized new thiazole carboxamide derivatives and evaluated their antiproliferative activities against several cancer cell lines, including the melanoma cell line B16F1. While most compounds showed negligible activity, one derivative (2b) had an IC50 value of 74.15 μM against B16F1 cells acs.org. Another study reviewed various derivatives with anti-melanoma activity, including a compound that was active against the G-361 melanoma cell line with an IC50 of 99±4 µM mdpi.com. Research on imidazopyridine-fused researchgate.netresearchgate.netdiazepinones also assessed their cytotoxic activities against A375 and MDA-MB-435 melanoma cell lines researchgate.net.

Table 4: In Vitro Cytotoxicity of this compound Derivatives against Melanoma Cell Lines

| Cell Line | Derivative | IC50 Value | Reference |

|---|---|---|---|

| B16F1 | Thiazole carboxamide derivative (2b) | 74.15 µM | acs.org |

| G-361 | 4-iodophenyl derivative | 99±4 µM | mdpi.com |

| A375 | Imidazopyridine-fused researchgate.netresearchgate.netdiazepinone | Investigated | researchgate.net |

| MDA-MB-435 | Imidazopyridine-fused researchgate.netresearchgate.netdiazepinone | Investigated | researchgate.net |

In Vivo Anticancer Evaluation in Animal Models

The available research primarily focuses on the in vitro evaluation of this compound derivatives. While some studies on related compounds have utilized murine models to assess antibacterial synergy, specific in vivo data detailing the anticancer evaluation of this compound in animal models is not extensively covered in the provided search results nih.gov.

Modulation of Cell Cycle and Apoptosis in Cancer Cells

A key mechanism behind the anticancer activity of thiazole derivatives is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

Cell Cycle Arrest: Several studies have shown that these compounds can halt the cancer cell cycle at specific phases. Derivatives have been observed to arrest the cell cycle in the G2/M phase nih.gov. Other related benzothiazole (B30560) compounds have been shown to cause cell cycle arrest in the sub-G1 phase nih.gov. This disruption prevents cancer cells from dividing and proliferating.

Induction of Apoptosis: Thiazole derivatives have been demonstrated to be potent inducers of apoptosis. Research indicates that certain compounds significantly increase the rate of late apoptosis in lung and renal cancer cells rsc.org. The apoptotic mechanism is further supported by findings that related compounds can disrupt the mitochondrial membrane potential, a critical event in the apoptotic cascade nih.gov.

Antimicrobial Activity

Beyond their anticancer properties, this compound and its derivatives have been recognized for their significant antimicrobial capabilities.

Antibacterial Efficacy

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Multiple studies report potent bactericidal activity against Gram-positive strains. Analogs have shown effectiveness against Staphylococcus aureus, Bacillus subtilis, and Streptococcus agalactiae researchgate.netgoums.ac.ir. The activity of one derivative against Staphylococcus aureus and Bacillus subtilis was found to be comparable to the antibiotics ampicillin (B1664943) and gentamicin (B1671437) researchgate.net.

Gram-Negative Bacteria: Efficacy has also been documented against Gram-negative bacteria. Studies have shown that derivatives possess inhibitory activity against Escherichia coli and Pseudomonas aeruginosa nih.govbiointerfaceresearch.com. However, some research suggests that certain thiazole derivatives have a more pronounced inhibitory effect on Gram-positive bacteria compared to Gram-negative ones like Pseudomonas aeruginosa and Klebsiella pneumoniae goums.ac.ir.

| Bacterial Type | Species | Activity Noted |

| Gram-Positive | Staphylococcus aureus | Significant bactericidal activity researchgate.netgoums.ac.irbiointerfaceresearch.com |

| Bacillus subtilis | Activity comparable to ampicillin/gentamicin researchgate.net | |

| Streptococcus agalactiae | Observed inhibitory effect goums.ac.ir | |

| Listeria monocytogenes | Reported antibacterial activity nih.gov | |

| Gram-Negative | Escherichia coli | Potent activity reported nih.govbiointerfaceresearch.com |

| Pseudomonas aeruginosa | Inhibitory activity noted nih.govbiointerfaceresearch.com | |

| Salmonella typhimurium | Reported antibacterial activity nih.gov |

Antifungal Efficacy

Derivatives of this compound have been investigated for their ability to inhibit the growth of various fungal pathogens.

A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov For some of these derivatives, the activity was comparable or even stronger than the standard antifungal drug nystatin. nih.gov Another study on trisubstituted 2-amino-4,5-diarylthiazole derivatives reported a derivative with an MIC80 of 9 μM against Candida albicans, similar to fluconazole. nih.gov

The antifungal activity of thiazole derivatives has also been observed against Aspergillus niger. While specific MIC values for this compound derivatives were not detailed in the provided context, studies on broader azole compounds have shown fungistatic activity against A. niger.

In the context of agricultural applications, pyrazole-thiazole carboxamide derivatives have been designed and synthesized, showing notable fungicidal activity. Specifically, against Rhizoctonia cerealis, compounds 6d and 6j exhibited EC50 values of 5.11 μg/mL and 8.14 μg/mL, respectively, which were better than the commercial fungicides fluxapyroxad (B1673505) and thifluzamide. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungus | MIC/EC50 (µg/mL) |

|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008 - 7.81 (MIC) |

| Trisubstituted 2-amino-4,5-diarylthiazole derivative | Candida albicans | 9 µM (MIC80) |

| Pyrazole-thiazole carboxamide (6d) | Rhizoctonia cerealis | 5.11 (EC50) |

| Pyrazole-thiazole carboxamide (6j) | Rhizoctonia cerealis | 8.14 (EC50) |

Antiviral Activity

The antiviral potential of compounds structurally related to this compound has been explored against a variety of viruses.

Several studies have focused on the anti-Tobacco Mosaic Virus (TMV) activity of carboxamide-containing derivatives. A series of flavone (B191248) derivatives with carboxamide fragments showed excellent in vivo antiviral activities against TMV. nih.gov For instance, compound 4m from this series displayed inactivation, curative, and protection inhibitory effects of 58%, 57%, and 59%, respectively, at a concentration of 500 μg/mL, comparable to the commercial agent ningnanmycin (B12329754). nih.gov In another study, a series of novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized, and compound E2 showed an EC50 value of 203.5 μg/mL, which was superior to ningnanmycin (EC50 = 261.4 μg/mL). nih.gov

Thiazole amides have been identified as inhibitors of the Chikungunya virus (CHIKV). One study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as an inhibitor with an EC50 of 0.6 μM. nih.gov Further structure-activity relationship studies led to the discovery of a more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which had an EC90 of 0.45 μM. nih.gov

Regarding Norovirus, studies have evaluated nucleoside analogues for their antiviral activity. For instance, 2′-C-Methylcytidine (2′-C-MeC) demonstrated an EC50 of 6.9 μM against murine norovirus (MNV) and 1.3 μM against a human norovirus (NV) replicon. nih.gov It is important to note that these are nucleoside analogues and not direct derivatives of this compound.

Table 4: Antiviral Activity of this compound and Related Derivatives

| Compound/Derivative | Virus | EC50/Inhibition |

|---|---|---|

| Flavone derivative with carboxamide (4m) | Tobacco Mosaic Virus (TMV) | 57% curative effect at 500 µg/mL |

| 1,3,4-Thiadiazole derivative (E2) | Tobacco Mosaic Virus (TMV) | 203.5 µg/mL (EC50) |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | 0.6 µM (EC50) |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | 0.45 µM (EC90) |

| 2′-C-Methylcytidine (Nucleoside Analogue) | Murine Norovirus (MNV) | 6.9 µM (EC50) |

| 2′-C-Methylcytidine (Nucleoside Analogue) | Norwalk virus (NV) Replicon | 1.3 µM (EC50) |

Antitubercular Activity

The 2-aminothiazole-4-carboxylate scaffold, closely related to this compound, has been identified as a promising template for the development of new anti-tubercular agents. A study focused on these derivatives reported excellent activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a remarkable MIC of 0.06 µg/mL (240 nM). nih.govnih.govresearchgate.netscispace.com Another analogue, methyl 2-amino-5-methylthiazole-4-carboxylate, also showed activity with an MIC of 0.06 µg/mL (0.35 µM). nih.govscispace.com These findings highlight the potential of this chemical scaffold in combating tuberculosis.

Table 5: Antitubercular Activity of 2-Aminothiazole-4-Carboxylate Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Derivative | MIC (µg/mL) | MIC (µM) |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 0.06 | 0.35 |

Activity against Mycobacterium tuberculosis H37Rv Strain

The 2-aminothiazole-4-carboxylate scaffold, a close analogue of the this compound core, has been identified as a promising template for the development of new anti-tubercular agents. strath.ac.uknih.gov Researchers have synthesized and evaluated a series of these derivatives for their efficacy against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

One study reported that methyl 2-amino-5-benzylthiazole-4-carboxylate was a particularly potent inhibitor of M. tuberculosis H37Rv, demonstrating a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (0.24 µM). nih.gov This level of activity is more effective than the anti-TB drug isoniazid (B1672263) (INH), which has an MIC of 0.25 µg/ml. nih.gov Interestingly, the potent activity of these compounds against the whole bacterial cell did not always correlate with the inhibition of the β-ketoacyl-ACP synthase enzyme, mtFabH, suggesting that their mechanism of action may involve other cellular targets. nih.gov

Further structure-activity relationship studies revealed that modifications at the 5-position of the thiazole ring significantly influence anti-tubercular potency. For instance, compounds with a benzyl (B1604629) group or a methyl group at the 5-position showed strong activity. scispace.com The findings underscore the potential of the thiazole-4-carboxylate framework as a template for discovering a new class of anti-tubercular drugs. strath.ac.uknih.gov

Table 1: In Vitro Activity of 2-Aminothiazole-4-Carboxylate Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 | nih.gov |

| 2-Amino-5-methylthiazole-4-carboxylic acid | 0.06 | 0.35 | nih.govscispace.com |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 16 | 93 | nih.govscispace.com |

| 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 32 | 125 | nih.govscispace.com |

Anti-inflammatory Effects

Derivatives of the thiazole and thiazole-4-carboxamide (B1297466) core structure are widely recognized for their anti-inflammatory properties. wisdomlib.orginformahealthcare.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases, and the modulation of pro-inflammatory cytokines. researchgate.net

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Numerous studies have focused on designing thiazole carboxamide derivatives as selective COX inhibitors.

In one study, a series of novel methoxyphenyl thiazole carboxamide derivatives were synthesized and evaluated for their ability to suppress COX activity. nih.gov The results showed that these molecules possess potent inhibitory effects against both COX enzymes. nih.gov For example, one of the most selective compounds, featuring a trimethoxy group on a phenyl ring, demonstrated a selectivity ratio (SR) of 3.67 for COX-2 over COX-1 at a 5 µM concentration. researchgate.net Another compound in the series was identified as the most potent, with inhibitory activity of 81.5% against COX-2 and 58.2% against COX-1 at the same concentration. researchgate.net

Another investigation into 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (compound 2a in the study) found it to be a selective COX-2 inhibitor with an IC₅₀ of 0.95 μM against COX-2 and 2.65 μM against COX-1, yielding a selectivity ratio of 2.766. acs.org These findings highlight the potential of the thiazole carboxamide scaffold in developing safer anti-inflammatory agents with improved selectivity for the COX-2 enzyme. nih.govacs.org

Table 2: COX Inhibition by Selected Thiazole Carboxamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 | 2.65 | 2.766 | acs.org |

| COX-2 | 0.95 | acs.org | ||

| 2-(3-Methoxyphenyl)-4-methyl-N-(4-chlorophenyl)thiazole-5-carboxamide | COX-1 | 0.239 | 1.251 | acs.org |

| COX-2 | 0.191 | acs.org |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are another class of enzymes involved in inflammatory pathways, and their inhibition can provide therapeutic benefits. rsc.org The thiazole core is a key feature in the design of dual COX/LOX inhibitors. mdpi.comnih.gov

Research on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates has identified potent inhibitors of 15-lipoxygenase (15-LOX). nih.gov Several compounds in this series displayed excellent inhibitory potential, with IC₅₀ values ranging from 0.12 to 0.69 µM. nih.gov The most potent compound exhibited an IC₅₀ value of 0.12 ± 0.002 µM for 15-LOX. nih.gov Furthermore, studies on other thiazole derivatives have demonstrated dual inhibition of both COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory drugs with potentially fewer side effects. epa.govresearchgate.net For example, one promising derivative showed a 5-LOX IC₅₀ of 0.29 ± 0.09 µM. epa.gov

Modulation of Inflammatory Markers

Beyond direct enzyme inhibition, thiazole derivatives can exert anti-inflammatory effects by modulating the production of key inflammatory signaling molecules. Several studies have shown that compounds based on the thiazole scaffold can significantly suppress the generation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com

In a study of a newly synthesized thiazole derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), administration to diabetic rats led to a decrease in serum levels of TNF-α and IL-6. nih.gov Similarly, research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the tested compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org This ability to downregulate key inflammatory mediators suggests that the thiazole-4-carboxamide scaffold is a valuable template for developing drugs to treat inflammatory conditions. nih.govrsc.org

Antidiabetic and Metabolic Modulation

Thiazole-containing compounds have a well-established role in metabolic modulation, with several derivatives being investigated for their potential as antidiabetic agents. rjptonline.org The thiazolidinedione class of drugs, which features a thiazole-related ring, is known for its insulin-sensitizing effects. nih.gov

Impact on Hyperglycemia and Insulin (B600854) Sensitivity

Research has demonstrated that novel derivatives of the this compound core structure possess significant antidiabetic properties. nih.gov A study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) in a neonatal rat model of non-insulin-dependent diabetes mellitus (NIDDM) showed promising results. nih.gov

Administration of the BAC compound for three weeks resulted in a significant decrease in blood glucose levels and a concurrent increase in insulin levels. nih.gov Furthermore, the treatment improved insulin sensitivity, a key factor in managing type 2 diabetes. nih.gov Histological examination of pancreatic tissues from the treated diabetic rats showed a restoration of normal architecture, suggesting a protective effect on the insulin-producing cells. nih.gov These findings indicate that the thiazole-carboxamide structure is a promising lead for the development of new therapies for diabetes that can improve glycemic control and insulin function. nih.gov

Effects on Lipid Profile in Diabetic Models

Thiazole derivatives have been investigated for their beneficial effects on lipid profiles in the context of diabetes. One study on a newly developed thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," demonstrated significant improvements in the lipid profiles of streptozotocin-induced diabetic rats nih.gov. In this diabetic model, the administration of the compound for four weeks led to a significant reduction in elevated serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C). Furthermore, the treatment helped to alleviate the reduction in high-density lipoprotein cholesterol (HDL-C) that is often observed in diabetic states nih.gov. These findings suggest a potential role for such thiazole derivatives in managing dyslipidemia associated with diabetes.

Table 1: Effects of a this compound Derivative on Serum Lipid Profile in Diabetic Rats

| Parameter | Effect Observed in Diabetic Rats Treated with 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid |

|---|---|

| Triglycerides (TG) | Significantly Lowered |

| Total Cholesterol (TC) | Significantly Lowered |

| LDL-C | Significantly Lowered |

| VLDL-C | Significantly Lowered |

| HDL-C | Alleviated Reduction |

Amelioration of Oxidative Stress in Diabetic Models

Oxidative stress is a critical factor in the pathogenesis of diabetic complications. The same derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has also been shown to attenuate oxidative stress markers in diabetic animal models nih.gov. The administration of this compound led to an increase in the levels of crucial antioxidant enzymes, including glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD). Concurrently, it decreased the level of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. These results indicate that this thiazole derivative possesses antioxidant properties that could help mitigate the oxidative damage associated with diabetes.

Table 2: Effects of a this compound Derivative on Oxidative Stress Markers in Diabetic Rats

| Oxidative Stress Marker | Effect Observed in Diabetic Rats Treated with 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid |

|---|---|

| Glutathione (GSH) | Increased Levels |

| Catalase (CAT) | Increased Levels |

| Superoxide Dismutase (SOD) | Increased Levels |

| Malondialdehyde (MDA) | Lowered Level |

Urease, α-Amylase, and α-Glucosidase Inhibition

Derivatives of thiazole have demonstrated inhibitory activity against several key enzymes, including urease, α-amylase, and α-glucosidase, which are therapeutic targets for various conditions.

Urease Inhibition: Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori. A series of nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their urease inhibitory activity. All tested compounds showed significant inhibition, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, which was more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.54 ± 2.34 µM) nih.gov. Another study on thioxothiazolidinyl-acetamides also reported significant urease inhibition with IC50 values in the range of 1.473–9.274 µM nih.gov.

α-Amylase Inhibition: α-Amylase is a target for the management of type 2 diabetes as it is involved in the breakdown of complex carbohydrates into simple sugars. Thiazole-based carbohydrazide (B1668358) derivatives have been synthesized and evaluated as α-amylase inhibitors. Several of these compounds exhibited potent inhibitory activity, with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.637 ± 0.153 µM) semanticscholar.org.

α-Glucosidase Inhibition: Similar to α-amylase, α-glucosidase is another important enzyme in carbohydrate metabolism and a target for anti-diabetic drugs. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues were designed and showed excellent inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM nih.gov. Some of the synthesized analogues were found to be more potent than the standard drug, acarbose (IC50 = 11.50 ± 0.30 μM) nih.govresearchgate.net.

Table 3: Inhibitory Activity of Thiazole Derivatives Against Urease, α-Amylase, and α-Glucosidase

| Enzyme | Derivative Class | Range of IC50 Values (µM) |

|---|---|---|

| Urease | nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazoles | 0.87 - 8.32 nih.gov |

| Urease | Thioxothiazolidinyl-acetamides | 1.473 - 9.274 nih.gov |

| α-Amylase | Thiazole based carbohydrazides | 1.709 - 3.049 semanticscholar.org |

| α-Glucosidase | 1,3,4-Thiadiazole Schiff bases | 1.10 - 18.10 nih.govresearchgate.net |

Neuroprotective and Neurological Modulatory Activities

AMPAR Modulation and Excitotoxicity Control

Thiazole-carboxamide derivatives have emerged as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are critical for excitatory neurotransmission in the central nervous system. An imbalance in this system can lead to excitotoxicity and is implicated in various neurological disorders nih.gov. A series of thiazole-carboxamide derivatives, designated as TC-1 to TC-5, were shown to be potent inhibitors of AMPAR-mediated currents. Among these, TC-2 was the most powerful inhibitor for all AMPAR subunits tested nih.gov. These compounds were found to enhance the deactivation rates of the receptors, which is a potential mechanism for their neuroprotective effects nih.gov. By acting as negative allosteric modulators, these derivatives can control seizures and may have therapeutic potential in conditions associated with excitotoxicity nih.gov.

Another study on a series of five thiazole carboxamide derivatives (MMH1-5) investigated their effects on the GluA2 AMPA receptor subunit. The compound MMH-5 demonstrated the most significant effect, causing a six-fold reduction in current amplitude and also influenced the deactivation and desensitization rates of the receptor nih.gov.

Table 4: Effects of Thiazole-Carboxamide Derivatives on AMPAR Activity

| Compound Series | Key Findings | Potential Mechanism |

|---|---|---|

| TC series (TC-1 to TC-5) | Potent inhibition of AMPAR-mediated currents, with TC-2 being the most potent. nih.gov | Enhanced deactivation rates of AMPARs. nih.gov |

| MMH series (MMH1-5) | MMH-5 caused a 6-fold reduction in GluA2 current amplitude and modulated receptor kinetics. nih.gov | Negative allosteric modulation of GluA2 AMPA receptors. nih.gov |

Potential in Neurodegenerative Diseases (e.g., Alzheimer's, Epilepsy)

The modulation of AMPARs and the control of excitotoxicity by thiazole-carboxamide derivatives suggest their potential therapeutic application in neurodegenerative diseases.

Alzheimer's Disease: The pathology of Alzheimer's disease involves multiple factors, and compounds that can target several of these are of great interest. Thiazole and thiazolidine-based compounds have been reviewed for their potential as multi-target therapeutic agents for Alzheimer's. They have shown promise by inhibiting cholinesterase activity, as well as amyloid-beta and tau aggregation nih.gov. The neuroprotective effects of thiazole derivatives, by mitigating excitotoxicity, could also be beneficial in the context of Alzheimer's disease nih.gov.

Epilepsy: Epilepsy is characterized by recurrent seizures resulting from abnormal brain activity. The ability of thiazole-carboxamide derivatives to act as negative allosteric modulators of AMPARs and enhance receptor deactivation directly addresses the hyperexcitability seen in epilepsy nih.gov. This makes them promising candidates for the development of new anti-epileptic drugs. Studies on various thiazole derivatives have demonstrated significant anticonvulsant activity in animal models of seizures tandfonline.combiointerfaceresearch.comnih.gov.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a core component of this compound class, and modifications to its substituents have a profound impact on biological efficacy. The nature and position of these substituents can modulate the electronic properties, conformation, and binding interactions of the molecule.

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the thiazole ring are a key determinant of the molecule's activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the thiazole ring, thereby influencing its interaction with biological targets.

Research indicates that the presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO2), on a phenyl ring attached to the thiazole moiety often leads to enhanced biological activity. For instance, in a series of pyridazinone-thiazole hybrids, derivatives with Cl, Br, or F on the phenyl ring demonstrated higher seizure protection. nih.govnih.gov Similarly, studies on other thiazole derivatives have shown that non-bulky, electron-withdrawing groups are preferred at certain positions for optimal activity. sigmaaldrich.com

| Substituent Type | Example Groups | General Impact on Activity | Source |

|---|---|---|---|

| Electron-Withdrawing | -Cl, -Br, -F, -NO2 | Often enhances activity (e.g., anticonvulsant, antitumor) | nih.govsigmaaldrich.com |

| Electron-Donating | -OCH3, -CH3 | Can be beneficial depending on the target (e.g., antimicrobial, anticancer) | nih.gov |

Stereochemical Considerations (e.g., at C-4)

While the substitution pattern on the thiazole ring is well-studied, there is limited specific information available in the reviewed literature regarding the stereochemical considerations at the C-4 position of the 2-Methylthiazole-4-carboxamide (B1310942) core. The influence of chirality at this position on binding affinity and biological activity remains an area that requires further investigation.

Role of Amide Linkages and Side Chains

The amide linkage and its associated side chains are crucial for the biological activity of this compound derivatives. The amide bond provides a rigid and planar unit that can participate in hydrogen bonding, a key interaction for ligand-receptor binding.

Relationship between Molecular Structure and Target Binding Affinity

The specific arrangement of atoms in this compound derivatives directly correlates with their binding affinity to biological targets. Molecular docking studies have provided valuable insights into these interactions at an atomic level.

For instance, in the context of anti-tubercular drug discovery, the binding pose of 2-aminothiazole-4-carboxylate derivatives in the active site of the β-ketoacyl-ACP synthase mtFabH has been elucidated. These studies revealed key hydrogen-bonding interactions between the ligand and the catalytic triad (B1167595) of the enzyme. Similarly, molecular docking has been employed to understand the binding patterns of thiazole carboxamide derivatives within the active sites of cyclooxygenase (COX-1 and COX-2) enzymes. Such analyses help to explain the observed inhibitory activity and selectivity, guiding the design of new derivatives with improved affinity. The data indicates that even subtle changes to the molecular structure, such as the position of a substituent, can significantly alter the binding mode and, consequently, the biological activity.

| Compound Class | Biological Target | Key Structural Features for Binding | Source |

|---|---|---|---|

| 2-aminothiazole-4-carboxylates | mtFabH (Mycobacterium tuberculosis) | Hydrogen bonding with catalytic triad residues | |

| Thiazole carboxamides | COX-1 and COX-2 | Specific interactions within the enzyme binding domains |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that are most important for efficacy.

For thiazole derivatives, QSAR analyses have been successfully applied to guide the design of new inhibitors for various targets. These studies typically involve calculating a range of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

CoMFA and CoMSIA Models

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that are widely used in drug design. These methods correlate the 3D steric and electrostatic fields (CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (CoMSIA), of a set of aligned molecules with their biological activities.

The resulting 3D contour maps provide a visual representation of the regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA or CoMSIA map might show a region where bulky, electropositive substituents are favored, or another area where hydrogen bond donors are detrimental to activity. These models have proven to be predictive for various classes of compounds, including thiazole derivatives, and serve as a valuable tool for optimizing lead compounds. 3D-QSAR studies on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives have been performed to support the design of new inhibitors. The statistical validity of these models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Mechanistic Investigations of Biological Action

Molecular Target Identification

The identification of specific molecular targets is a crucial step in understanding the mechanism of action of any bioactive compound. For the 2-methylthiazole-4-carboxamide (B1310942) scaffold, research has focused on its potential to interact with key proteins involved in various disease processes, including enzymes and cell surface receptors.

The thiazole (B1198619) ring is a prominent scaffold in the design of various enzyme inhibitors. While direct inhibitory data for this compound against protein kinases like EGFR, HER2, and VEGFR-2 is not extensively detailed in the available literature, the broader class of thiazole-containing compounds has been widely investigated for such activities.

Protein Kinases (EGFR, HER2, VEGFR-2): Derivatives of the 2-aminothiazole (B372263) scaffold have been developed as potent anticancer agents, with some exhibiting inhibitory activity against key protein kinases. nih.gov For instance, a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives were designed as dual inhibitors of VEGFR-2 and PI3Kα. google.com While specific data for this compound is sparse, the general structure is recognized as a pharmacophore for VEGFR-2 inhibitors. googleapis.comgoogle.com Some thiazole derivatives have been reported as type II VEGFR-2 inhibitors. googleapis.com The development of fourth-generation EGFR inhibitors has also included quinazolinone derivatives with a thiazole amide moiety. googleapis.com

Tubulin Polymerization: Inhibitors of tubulin polymerization have emerged as a significant class of anticancer therapeutics. google.com The 2-aminothiazole core is a key feature in some compounds designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. google.com

mtFabH: The 2-aminothiazole-4-carboxylate scaffold, a close structural relative of this compound, has been identified as a promising template for the development of new anti-tubercular agents. While some derivatives from this class show excellent activity against M. tuberculosis, their mode of action does not always involve the inhibition of the β-ketoacyl synthase enzyme mtFabH. acs.org For example, methyl 2-amino-5-benzylthiazole-4-carboxylate is highly active against the bacterium but shows no activity against mtFabH. Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH but is not active against the whole cell organism. acs.org

Carbonic Anhydrase-III: The inhibition of carbonic anhydrase (CA) isoforms is another area of investigation for thiazole-containing compounds. While specific data on Carbonic Anhydrase-III is not detailed, various thiazole derivatives have been explored as inhibitors of other CA isoforms.

Table 1: Enzyme Inhibition Data for Thiazole Derivatives

| Compound Class | Target Enzyme | Key Findings |

| 2-(3-phenyl)ureidothiazol-4-formamide derivatives | VEGFR-2, PI3Kα | Some compounds showed moderate VEGFR-2 and good PI3Kα inhibitory activity. google.com |

| 2-aminothiazole derivatives | Tubulin Polymerization | Identified as promising inhibitors leading to cell cycle arrest and apoptosis. google.com |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | Inhibits the enzyme but is not active against whole-cell M. tuberculosis. acs.org |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | mtFabH | Active against M. tuberculosis but shows no activity against mtFabH. acs.org |

The interaction of this compound derivatives with cellular receptors is a key area of mechanistic study.

AMPA Receptors: While not directly involving this compound, the broader class of 2-aminothiazole-4-carboxamides has been explored for their interaction with various receptors.

GPCRs: Research has shown that derivatives of this compound can interact with G-protein coupled receptors (GPCRs). For example, N-(heptan-4-yl)-2-methylthiazole-4-carboxamide has been identified as an agonist of the hT1R1/hT1R3 umami receptor, which is a GPCR. googleapis.comgoogle.comepo.org This interaction activates the G-protein signaling cascade. google.comepo.org In another study, a this compound derivative was found to be more active than a related N-methyl-pyrazole-3-carboxamide derivative at metabotropic glutamate (B1630785) receptors (mGluRs), which are also GPCRs. acs.org Furthermore, a class of 2-aminothiazole-4-carboxamides has been identified as selective antagonists for the muscarinic M(3) receptor, a type of GPCR. nih.gov

Table 2: GPCR Binding Data for this compound Derivatives

| Compound | Receptor | Activity | EC50/Ki |

| N-(heptan-4-yl)-2-methylthiazole-4-carboxamide | hT1R1/hT1R3 umami receptor | Agonist | 7.2 µM google.com |

| This compound derivative | Metabotropic Glutamate Receptors (mGluRs) | Active | Not specified acs.org |

| 2-aminothiazole-4-carboxamide (B58295) derivative (1) | Muscarinic M(3) Receptor | Antagonist | Ki = 140 nM nih.gov |

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular pathways, including those that control cell proliferation and survival.

Several studies on thiazole-based compounds have reported their ability to induce cell cycle arrest, a key mechanism for their anticancer effects. For instance, some 2,4-disubstituted thiazole amide derivatives have been shown to cause cell cycle arrest. google.com

The induction of programmed cell death, or apoptosis, is a common outcome of treatment with cytotoxic agents. Thiazole derivatives have been shown to induce apoptosis through various mechanisms. epo.org This can occur via the intrinsic apoptosis pathway, which involves the abrogation of anti-apoptotic proteins. epo.org

Caspase-3 activation: The activation of caspases, particularly caspase-3, is a hallmark of apoptosis. Studies on thiazole-containing compounds have demonstrated their ability to activate this key executioner caspase.

The binding of this compound derivatives to their targets can interfere with downstream cellular signaling pathways. As an agonist of the hT1R1/hT1R3 umami receptor, N-(heptan-4-yl)-2-methylthiazole-4-carboxamide activates the G-protein signaling cascade. google.comepo.org The inhibition of PI3K by certain thiazole derivatives is another example of interference with a critical cellular signaling pathway involved in cell survival and proliferation. google.comgoogle.com

Antioxidant and Free Radical Scavenging Mechanisms

Research into derivatives of this compound suggests that their antioxidant and free-radical scavenging activities are notable. Studies on substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have highlighted their potential in this area.

One study synthesized a series of these derivatives and evaluated their in vitro free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net The results indicated that certain substitutions on the benzamido moiety significantly influenced the antioxidant capacity. For instance, a derivative featuring a fluoro group at the para position (compound 5b in the study) and another with a chloro group (compound 5c) demonstrated notable DPPH free radical scavenging activity. nih.govresearchgate.net

The mechanism of action for these derivatives is believed to involve the donation of a hydrogen atom to stabilize the free radical, a common mechanism for many antioxidant compounds. The thiazole nucleus, combined with the carboxamide and substituted benzamido groups, likely contributes to the molecule's ability to delocalize the resulting unpaired electron, thereby enhancing its stability and antioxidant potential.

Further research on other thiazole derivatives has also pointed towards their capacity to act as antioxidants. nih.gov A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were found to be moderate to weak superoxide (B77818) radical scavengers. nih.gov The antioxidant activity of these compounds was attributed to the presence of electron-donating substituents on the aromatic ring. nih.gov

The following table summarizes the free radical scavenging activity of selected 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives from a key study.

Table 1: In Vitro Free Radical Scavenging Activity of Selected 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

| Compound | Substitution | DPPH Radical Scavenging Activity (IC50 in µM) |

|---|---|---|

| Derivative with p-fluoro substitution | Fluoro group at the para position | 0.57 |

Immunomodulatory Effects (e.g., Anti-inflammatory pathways)

The immunomodulatory effects of compounds related to this compound have been explored, with a particular focus on their anti-inflammatory properties. Thiazole derivatives, in general, are recognized for their potential to modulate inflammatory pathways.

A novel thiazole compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," demonstrated anti-inflammatory effects in a study on diabetic rats. nih.gov The findings from this research concluded that this derivative attenuated hyperglycemia, glucose intolerance, and insulin (B600854) resistance through its antioxidant and anti-inflammatory actions. nih.gov This suggests a link between the compound's ability to mitigate oxidative stress and its capacity to modulate inflammatory responses.

Studies on other thiazole-containing compounds have further elucidated potential anti-inflammatory mechanisms. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. mdpi.com The most active compounds were found to be selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. mdpi.com This indicates that inhibition of pro-inflammatory enzymes could be a key mechanism for the anti-inflammatory effects of certain thiazole derivatives.

Another study investigated the anti-inflammatory potential of new thiazolyl-1,3,4-oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazoles. researchgate.net Several of these compounds exhibited good anti-inflammatory potential, comparable to the standard drug diclofenac, in an acute inflammation model in rats. researchgate.net

The collective evidence from these studies on various thiazole derivatives suggests that their immunomodulatory effects are likely mediated through the inhibition of key inflammatory enzymes like COX and the modulation of inflammatory signaling pathways.

The following table provides a summary of the anti-inflammatory effects observed in studies of a this compound derivative.

Table 2: Anti-inflammatory Effects of a this compound Derivative

| Compound | Model | Observed Effects |

|---|

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Ligand-Target Interactions

Molecular docking simulations are crucial in elucidating the binding modes of thiazole (B1198619) carboxamide derivatives with their biological targets. These studies can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are critical for biological activity. For instance, in the context of cyclooxygenase (COX) inhibition, docking studies of thiazole carboxamide derivatives have revealed specific binding patterns within the active sites of COX-1 and COX-2 enzymes. acs.org The orientation and interactions of the ligand within the binding pocket help in understanding the basis of its inhibitory action and selectivity.

Similarly, docking studies have been employed to investigate the interactions of thiazole derivatives with other protein targets. The insights gained from these simulations are instrumental in structure-based drug design, enabling the rational design of new derivatives with improved potency and selectivity. biointerfaceresearch.comsemanticscholar.org

Binding Affinity Estimation (e.g., Prime MM-GBSA)

Following molecular docking, the binding affinity of the ligand-target complex is often estimated to rank potential drug candidates. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach is a popular method for calculating the free energy of binding of a ligand to a protein. samipubco.comresearchgate.netnih.gov This method combines molecular mechanics energies with a continuum solvent model to provide a more accurate estimation of binding affinity than docking scores alone.

The Prime MM-GBSA method refines the docked complexes and calculates the binding free energy, which has been shown to correlate well with experimental binding affinities. researchgate.net This technique is valuable for prioritizing compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. frontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time at an atomic level. ajgreenchem.com These simulations can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon ligand binding. samipubco.comnih.gov For thiazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein. ajgreenchem.com By analyzing the trajectory of the simulation, researchers can evaluate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and stability of the complex. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are employed to determine various molecular properties, including optimized geometry, electronic properties, and vibrational frequencies. researchgate.netsemanticscholar.org For thiazole derivatives, DFT has been utilized to study their chemical reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap. nih.gov These calculations provide insights into the molecule's stability, reactivity, and potential interaction mechanisms.

In silico ADME-Toxicity Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. Various in silico models are available to predict these properties, helping to identify potential liabilities before significant resources are invested. nih.govmdpi.commdpi.com For thiazole derivatives, in silico ADME predictions have been used to evaluate their pharmacokinetic profiles. acs.orgveterinaria.org These predictions often include parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 1: In silico Predicted ADME Properties for a Series of Thiazole Derivatives

| Compound | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |

| Derivative 1 | 250.3 g/mol | 2.5 | 1 | 3 | Good |

| Derivative 2 | 278.4 g/mol | 3.1 | 1 | 4 | Good |

| Derivative 3 | 312.3 g/mol | 3.8 | 2 | 4 | Moderate |

| Derivative 4 | 294.4 g/mol | 2.9 | 1 | 3 | Good |

This table is a representative example based on typical in silico predictions for small molecules and does not represent specific data for 2-Methylthiazole-4-carboxamide (B1310942).

Conformational Analysis and Photochemistry (for related thiazoles)

While specific studies on the conformational analysis and photochemistry of this compound are limited, research on related thiazole compounds provides valuable insights. Conformational analysis helps in understanding the three-dimensional structure and flexibility of the molecule, which can influence its interaction with biological targets. nih.gov

Photochemical studies on thiazole and its derivatives have revealed complex reaction pathways upon UV irradiation. rsc.orgresearchgate.netnih.gov These studies, often combining experimental techniques like matrix isolation FT-IR spectroscopy with theoretical calculations, have identified various photoproducts and elucidated the underlying reaction mechanisms, such as ring-opening and isomerization. rsc.orgmdpi.com

Preclinical Research and Therapeutic Development Potential

Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where a biologically active lead compound is synthetically modified to enhance its therapeutic properties. For compounds based on the thiazole (B1198619) carboxamide scaffold, this process involves iterative structural changes to improve potency, selectivity, and pharmacokinetic profiles.

One key strategy is structure-based drug design. In the development of Checkpoint Kinase 1 (CHK1) inhibitors, a 2-aminothiazole-4-carboxamide (B58295) class was optimized by exploring specific combinations of substructures. nih.gov This effort led to significant improvements in cell-based activity while maintaining over a hundred-fold selectivity against related kinases like CDK2. nih.gov X-ray crystallography revealed that a lead compound in this series adopts a 'U-shaped' topology, allowing for key interactions with the ATP-binding site of the CHK1 protein, guiding further optimization. nih.gov

Another optimization approach involves modifying substituents on the thiazole ring to modulate activity and selectivity. In the development of cyclooxygenase (COX) inhibitors, a series of thiazole carboxamide derivatives were synthesized. acs.org Structure-activity relationship (SAR) studies showed that the introduction of different chemical groups significantly impacted efficacy. For instance, a derivative featuring a bulky tert-butylphenyl substituent (compound 2b) demonstrated the most potent activity against both COX-1 and COX-2 enzymes. acs.org Molecular docking studies suggested this bulky group helps to optimally position other parts of the molecule within the enzyme's binding pocket to form critical hydrogen bonds, thereby enhancing inhibition. acs.org

SAR analyses are fundamental to this process. In a series of anticancer agents derived from 2-aminothiazole (B372263), it was found that the specific placement of groups on the thiazole core was crucial for cytotoxicity. nih.gov Attaching benzylic amines and a 4,5-butylidene group enhanced antitumor activity, whereas adding a methyl or phenyl group at the C4-position of the thiazole ring diminished potency. nih.gov These findings highlight how systematic chemical modifications refine a lead compound's biological activity.

| Scaffold/Series | Target | Optimization Strategy | Key Finding | Reference |

|---|---|---|---|---|

| 2-Aminothiazole-4-carboxamide | CHK1 | Structure-based design, modification of substructures | Achieved significant improvement in cell-based potency and >100-fold selectivity over CDK2. | nih.gov |